![molecular formula C20H18N4O6 B2644803 (5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 313232-09-6](/img/structure/B2644803.png)
(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazinane ring, a nitrophenyl group, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the nitrophenyl and methoxyphenyl groups. Common reagents used in these reactions include dimethylamine, nitrobenzene, and methoxybenzene. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biochemical pathways. This can result in various physiological effects, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the diazinane ring and nitrophenyl group.
Bis(2-methoxyethyl)amine: Contains methoxy groups but differs significantly in structure and properties.
Trimethoxyphenylsilane: Features methoxy groups attached to a silicon atom, differing in both structure and reactivity.
Uniqueness
(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and the presence of the diazinane ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
IUPAC Name |
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-22(2)16-8-7-12(10-17(16)24(28)29)9-15-18(25)21-20(27)23(19(15)26)13-5-4-6-14(11-13)30-3/h4-11H,1-3H3,(H,21,25,27)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJCMMIUBKEUQJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
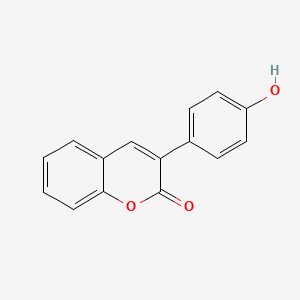
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2644724.png)
![4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2644730.png)
![3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2644731.png)
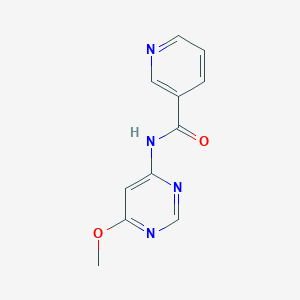
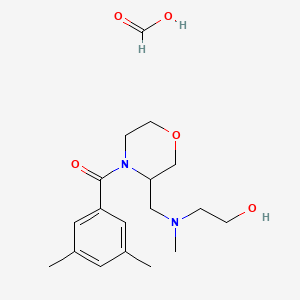
amine](/img/structure/B2644734.png)
![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)
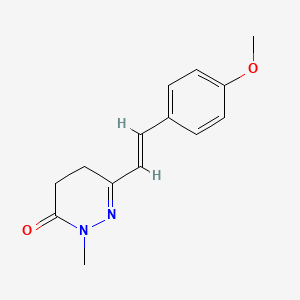
![2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2644737.png)
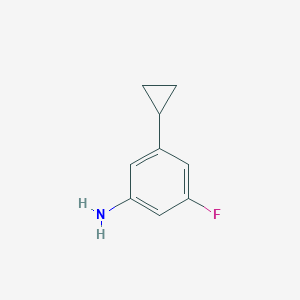
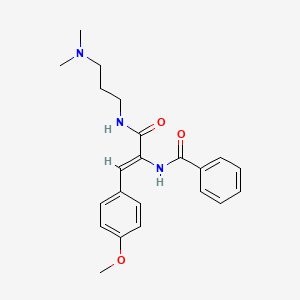
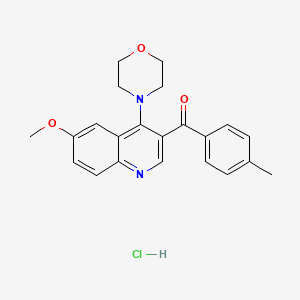
![11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2644743.png)
